
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine is a tetrapeptide composed of the amino acids tyrosine, alanine, isoleucine, and threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Its unique sequence and structure allow it to participate in specific biochemical interactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (L-threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (L-isoleucine) is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-alanine and L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Quality Control: Mass spectrometry and amino acid analysis are employed to confirm the peptide’s identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified forms of the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced peptide forms.
Substitution: Alkylated or acylated peptide derivatives.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its ability to form self-assembling nanostructures and hydrogels.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes. Its molecular targets include:
Enzymes: Can be substrates for proteases or kinases.
Receptors: May interact with cell surface receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tyrosyl-L-alanyl-L-isoleucyl-L-serine
- L-Tyrosyl-L-alanyl-L-leucyl-L-threonine
- L-Tyrosyl-L-alanyl-L-isoleucyl-L-valine
Uniqueness
L-Tyrosyl-L-alanyl-L-isoleucyl-L-threonine is unique due to its specific sequence, which imparts distinct biochemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
845509-99-1 |
|---|---|
Molekularformel |
C22H34N4O7 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H34N4O7/c1-5-11(2)17(21(31)26-18(13(4)27)22(32)33)25-19(29)12(3)24-20(30)16(23)10-14-6-8-15(28)9-7-14/h6-9,11-13,16-18,27-28H,5,10,23H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)(H,32,33)/t11-,12-,13+,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
RXWNNTNUPFLYBF-BXLPEHKBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



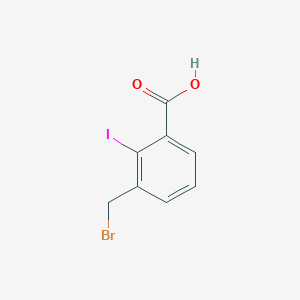
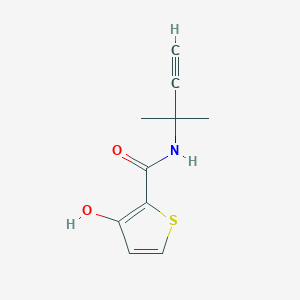

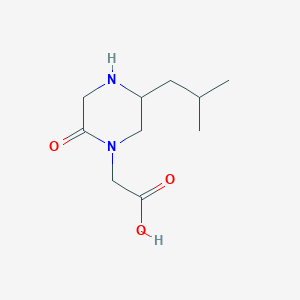
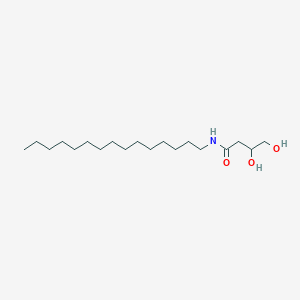
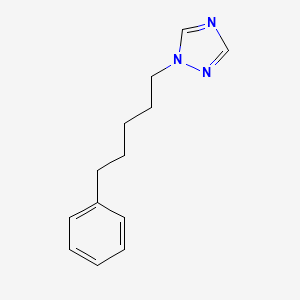
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
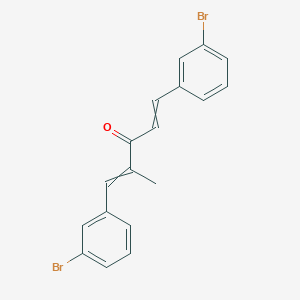
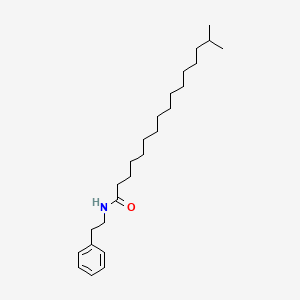
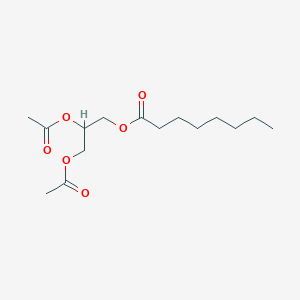


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
